2-Bromopropane-2-d1

Catalog No.
S690729
CAS No.
4067-80-5
M.F
C3H7Br
M. Wt
124 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopropane-2-d1

CAS Number

4067-80-5

Product Name

2-Bromopropane-2-d1

IUPAC Name

2-bromo-2-deuteriopropane

Molecular Formula

C3H7Br

Molecular Weight

124 g/mol

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i3D

InChI Key

NAMYKGVDVNBCFQ-WFVSFCRTSA-N

SMILES

CC(C)Br

Canonical SMILES

CC(C)Br

Isomeric SMILES

[2H]C(C)(C)Br

Isotopic Tracer Studies:

2-Bromopropane-2-d1, also known as isopropyl-2-d1 bromide, is a valuable tool in scientific research due to the presence of a deuterium atom (denoted by "d") at the second carbon position. This specific deuterium substitution allows it to be used as an isotopic tracer.

Isotopic tracers are molecules with one or more atoms replaced by an isotope, an atom with the same number of protons but a different number of neutrons. In the case of 2-Bromopropane-2-d1, the deuterium is an isotope of hydrogen with one neutron compared to the usual hydrogen's zero neutrons. This subtle change in mass doesn't significantly alter the molecule's chemical behavior but allows researchers to track its movement and reactions in complex systems through various analytical techniques like mass spectrometry .

By incorporating 2-Bromopropane-2-d1 into a reaction or process, scientists can monitor its fate and interactions with other molecules. This enables them to study various phenomena, including:

  • Reaction mechanisms: By analyzing the distribution of the deuterium label in the final products, researchers can gain insights into the step-by-step sequence of a chemical reaction .
  • Metabolic pathways: In biological systems, 2-Bromopropane-2-d1 can be used to trace the metabolic pathway of a molecule, revealing the sequence of enzymatic reactions it undergoes within an organism .
  • Pharmacokinetic studies: In drug discovery, 2-Bromopropane-2-d1 can be used to investigate the absorption, distribution, metabolism, and excretion of a potential drug candidate, providing valuable information for its development .

NMR Spectroscopy:

2-Bromopropane-2-d1 can also be employed in nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for studying the structure and dynamics of molecules at the atomic level . The presence of the deuterium atom in 2-Bromopropane-2-d1 can simplify the resulting NMR spectrum by reducing signal overlap from nearby protons, allowing for clearer identification of other protons in the molecule and enhancing the overall analysis .

Organic Synthesis:

In certain instances, 2-Bromopropane-2-d1 can be used as a reagent in organic synthesis, particularly when the selective incorporation of a single deuterium atom at a specific position is desired. This specific isotopic labeling can be crucial for further studies using techniques like NMR spectroscopy or mass spectrometry .

2-Bromopropane-2-d1 is a deuterated form of 2-bromopropane, where the hydrogen atoms at the second carbon are replaced with deuterium atoms. Its chemical formula is C3H7BrD1\text{C}_3\text{H}_7\text{BrD}_1 and it is commonly referred to as isopropyl bromide. This compound is a colorless liquid that is primarily used in organic synthesis to introduce the isopropyl functional group. The presence of deuterium makes it particularly valuable in studies involving isotopic labeling, which can help trace chemical pathways and interactions in biological systems .

2-Bromopropane, the non-deuterated form, is classified as a hazardous compound. While data specifically for 2-Bromopropane-2-d1 is limited, the following hazards likely apply:

  • Flammability: Flammable liquid with a low flash point [].
  • Toxicity: Studies suggest that 2-bromopropane can cause reproductive and hematopoietic (blood) toxicity [].
  • Reactivity: Can react violently with strong oxidizing agents and strong bases.
, primarily elimination and substitution reactions.

  • Elimination Reactions: When treated with strong bases like sodium hydroxide, it undergoes dehydrohalogenation to form propene. The hydroxide ion abstracts a hydrogen atom from the adjacent carbon, facilitating the expulsion of bromine as a bromide ion .
  • Substitution Reactions: It can also undergo nucleophilic substitution reactions, particularly via the SN2 mechanism, where nucleophiles replace the bromine atom.

The synthesis of 2-bromopropane-2-d1 can be achieved through various methods:

  • From Isopropanol: The most common method involves heating isopropanol with hydrobromic acid or using phosphorus tribromide. This method effectively introduces bromine at the secondary carbon position .
  • Deuterated Precursors: For producing 2-bromopropane-2-d1 specifically, deuterated isopropanol can be reacted with hydrobromic acid under controlled conditions to ensure the incorporation of deuterium .

2-Bromopropane-2-d1 serves multiple purposes in both industrial and research settings:

  • Organic Synthesis: It acts as an important intermediate for synthesizing various organic compounds.
  • Isotopic Labeling: The presence of deuterium allows for tracing studies in metabolic pathways and reaction mechanisms, making it useful in both pharmacological research and environmental studies .

Interaction studies involving 2-bromopropane-2-d1 often focus on its reactivity with nucleophiles through substitution reactions. The presence of deuterium may alter reaction kinetics and mechanisms compared to its non-deuterated counterpart. Such studies can provide insights into how isotopic substitution affects molecular interactions and stability during chemical transformations .

Several compounds share structural similarities with 2-bromopropane-2-d1, each exhibiting unique properties:

Compound NameChemical FormulaKey Features
1-BromopropaneC3H7Br\text{C}_3\text{H}_7\text{Br}Primary bromide; different reactivity profile
2-BromobutaneC4H9Br\text{C}_4\text{H}_9\text{Br}Longer carbon chain; different elimination products
1-Bromo-2-methylpropaneC4H9Br\text{C}_4\text{H}_9\text{Br}Branched structure; alters sterics in reactions

The uniqueness of 2-bromopropane-2-d1 lies in its secondary bromine position and the incorporation of deuterium, which can affect both its chemical reactivity and biological interactions compared to these similar compounds.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Wikipedia

2-Bromo(2-~2~H)propane

Dates

Modify: 2024-04-15

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